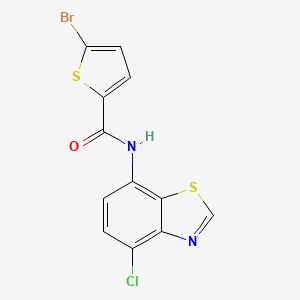

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with a carboxamide group, a bromine atom, and a benzothiazole moiety with a chlorine atom. Such compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Bromination: The thiophene ring is brominated using bromine or N-bromosuccin

Actividad Biológica

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is a synthetic compound characterized by a complex structure that includes a bromine atom, a chloro-substituted benzothiazole moiety, and a thiophene ring linked via a carboxamide functional group. This unique architecture suggests its potential for various biological activities, particularly in medicinal chemistry. Recent research has highlighted its promising applications in antibacterial, anticancer, and anti-inflammatory contexts.

Antibacterial Activity

The benzothiazole moiety is critical for enhancing the antibacterial properties of compounds similar to this compound. Research indicates that derivatives have shown significant activity against Mycobacterium tuberculosis, with varying inhibitory concentrations. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.08 µM against pathogenic strains .

| Compound | MIC (µM) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole derivative A | 0.08 | 7.7 ± 0.8 |

| Benzothiazole derivative B | 0.32 | NT |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has been shown to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. In vitro studies revealed IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating moderate potency .

Case Study:

A study evaluated the effects of the compound on human leukemia cell lines, demonstrating significant cytotoxicity with an IC50 of approximately 1.5 µM. The treated cells exhibited alterations in morphology and a decline in viability as compound concentration increased .

Anti-inflammatory Activity

Research has also indicated potential anti-inflammatory effects of thiourea derivatives related to this compound. Inhibition studies showed that certain derivatives could significantly reduce levels of inflammatory markers such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in disease pathways:

- Antibacterial: The compound may inhibit enzymes crucial for bacterial metabolism.

- Anticancer: It targets pathways that regulate cell division and apoptosis.

- Anti-inflammatory: It modulates cytokine production and inflammatory responses.

Aplicaciones Científicas De Investigación

Scientific Applications of 5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide

This compound is a synthetic compound with a molecular structure that combines a bromine atom, a chloro-substituted benzothiazole moiety, and a thiophene ring connected via a carboxamide functional group. The compound's architecture suggests potential biological activities, especially in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound involves multi-step organic reactions, and industrial production might use continuous flow reactors and automated synthesis methods to increase yield and efficiency. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and bases like potassium carbonate for substitution reactions.

Potential Applications

This compound and similar compounds have potential applications in:

- Medicinal Chemistry Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, derivatives of benzothiazole have shown anti-tubercular properties with varying inhibitory concentrations against Mycobacterium tuberculosis. The presence of the benz

Propiedades

IUPAC Name |

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2OS2/c13-9-4-3-8(19-9)12(17)16-7-2-1-6(14)10-11(7)18-5-15-10/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAYCQJGCWNAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Br)SC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.